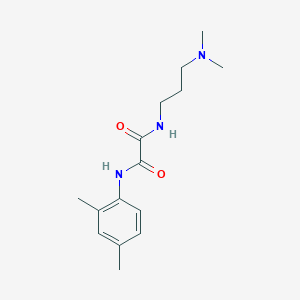
N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N, N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Further details on the synthetic pathway and reaction conditions would require a deeper investigation of relevant literature.
Wissenschaftliche Forschungsanwendungen
Nitrosamines and Water Technology
Nitrosamines, including N-nitrosodimethylamine (NDMA), are significant in water technology due to their identification as disinfection by-products (DBPs) in chloraminated waters, posing higher consumer health risks than chlorinated DBPs. The study by Nawrocki and Andrzejewski (2011) provides a comprehensive review of nitrosamines in water, their occurrence, formation mechanisms, and attempts to remove them from water. This research highlights the importance of understanding nitrosamine precursors and the mechanisms of their formation to improve water treatment processes and reduce health risks associated with water consumption (Nawrocki & Andrzejewski, 2011).
Kinetics and Mechanisms of NDMA Formation
Sharma (2012) provides an in-depth analysis of the kinetics and mechanisms involved in the formation and destruction of NDMA in water, emphasizing the role of various disinfectants and the importance of understanding these processes for effective water treatment and minimizing health risks associated with NDMA exposure (Sharma, 2012).
Coordination Chemistry and Biological Properties
The coordination, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, are reviewed by Saeed, Flörke, and Erben (2014). This study discusses the compounds' applications as ligands in coordination chemistry and their biological aspects, highlighting the interdisciplinary approach combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).
Environmental Fate of Alkylphenols and Ethoxylates
Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates (APEs) and their metabolites, including alkylphenols like nonylphenol and octylphenol. This research is crucial for understanding the environmental impact of these compounds, their persistence, and the potential for endocrine-disrupting effects, emphasizing the need for effective management and treatment strategies to mitigate environmental contamination (Ying, Williams, & Kookana, 2002).
Nitrogen Heterocycles in Pharmaceuticals
The analysis of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals by Vitaku, Smith, and Njardarson (2014) highlights the significance of nitrogen heterocycles as structural components in drug development. This study provides insights into the most commonly utilized nitrogen heterocycles, their substitution patterns, and architectural cores, offering valuable information for the design and development of new pharmaceuticals (Vitaku, Smith, & Njardarson, 2014).
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-7-13(12(2)10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEZXNWALJFBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
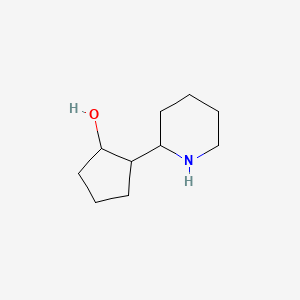
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
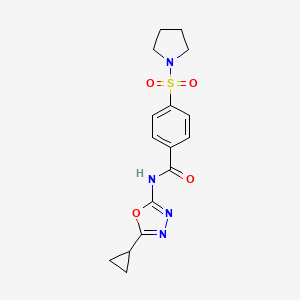
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)
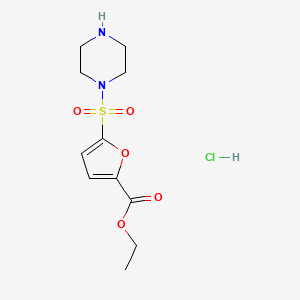

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)


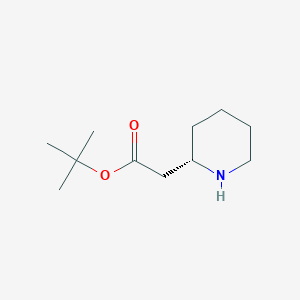
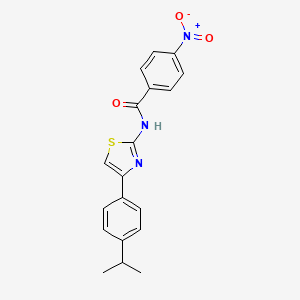
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)